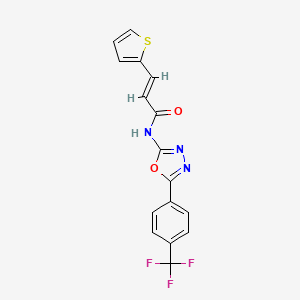
2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known to have a wide range of therapeutic activities .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives can be established based on their spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various analytical techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .科学的研究の応用
Anticancer Activity
A study focused on the synthesis of novel compounds containing thiadiazole scaffolds, which are known for their significant biological properties. The research involved a facile synthesis of Schiff’s bases integrating thiadiazole and benzamide groups. These compounds were evaluated for their anticancer activity against various human cancer cell lines, including melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7), alongside a normal breast epithelial cell line (MCF-10A). The evaluation utilized the MTT assay method, revealing that most synthesized compounds exhibited promising anticancer activity, with GI50 values comparable to the standard drug Adriamycin. Specific compounds were identified as particularly potent anticancer agents, and a molecular docking study was performed to predict their mechanism of action. The computational study aimed to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, suggesting good oral drug-like behavior for these compounds (Tiwari et al., 2017).
Synthetic Methodologies
The research also explored innovative synthetic methodologies involving thioamides, a class of compounds related to 2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide. One study reported the oxidative dimerization of thioamides using hypervalent iodine(V)-containing reagents, particularly o-iodoxybenzoic acid (IBX), in the presence of tetraethylammonium bromide (TEAB). This process efficiently generated 3,5-disubstituted 1,2,4-thiadiazoles with excellent yields, showcasing a valuable method for constructing thiadiazole frameworks in various chemical entities (Patil et al., 2009).
作用機序
将来の方向性
1,3,4-thiadiazole derivatives have shown significant therapeutic potential, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities . Therefore, future research could focus on exploring these properties further and developing new therapeutic agents based on these compounds.
特性
IUPAC Name |
2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c1-8(2)3-4-12(8)7(13)10-6-11-9-5-14-6/h5H,3-4H2,1-2H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTVHUVZTYCCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)NC2=NN=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide](/img/structure/B2960209.png)
![(2-((difluoromethyl)thio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2960214.png)
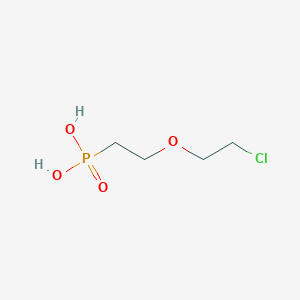
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2960216.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2960218.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2960219.png)
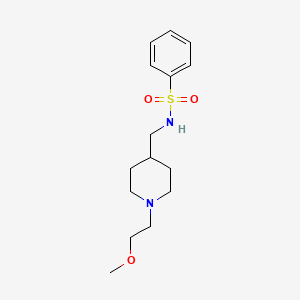
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2960221.png)
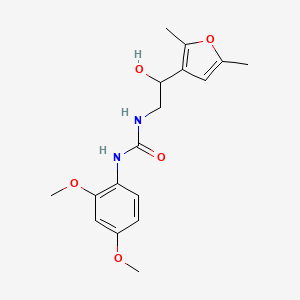
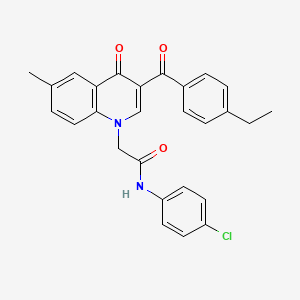
![5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2960227.png)

